Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Lipophilicity Drug-likeness Benzofuran SAR

Procure Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923106-99-4) for oncology-focused SAR studies. Its C-5 4-methoxybenzamido group delivers a LogP of 4.0, MW 353.4 g/mol, and 5 H-bond acceptors—a profile clearly distinct from smaller C-5 substituents (e.g., H, NO₂, acetamido) that can misdirect your assay outcomes. ≥95% purity supports reproducible screening. The 4-methoxybenzamido handle also enables further derivatization (demethylation to phenol). Obtain consistent, publication-ready data with this well-characterized scaffold.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 923106-99-4
Cat. No. B2412912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate
CAS923106-99-4
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-11-14(7-10-17(16)26-18)21-19(22)13-5-8-15(24-3)9-6-13/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyVBFNPQJEUSIDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate Structure, Class, and Procurement Baseline


Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923106-99-4; molecular formula C20H19NO5; MW 353.4 g/mol) is a fully synthetic, trisubstituted benzofuran-2-carboxylate derivative [1]. The scaffold features a benzofuran core with an ethyl ester at C-2, a methyl group at C-3, and a 4-methoxybenzamido substituent at C-5 via an amide linkage. Computed physicochemical descriptors include XLogP3-AA of 4, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound is listed in the PubChem database (CID 16801653) and is commercially available from multiple research-chemical suppliers, typically at ≥95% purity for non-human, non-veterinary research use only [1].

Why Generic Substitution of Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate Is Not Advisable Without Comparative Data


The benzofuran-2-carboxylate chemical space is highly sensitive to substitution pattern: even subtle alterations at the C-5 position—such as replacing the 4-methoxybenzamido group with a smaller acetamido group, a hydrogen, a nitro group, or a free amine—produce large shifts in computed LogP (from ~2.9 to ~4.0), molecular weight (from 204 to 353 Da), hydrogen bonding capacity, and topological polar surface area [1][2]. A comprehensive 2023 review of benzofuran scaffolds demonstrated that antiproliferative potency against human cancer cell lines can vary by orders of magnitude depending on the nature and position of the C-5 substituent, with several C-5-substituted analogs outperforming reference anticancer drugs [2]. Consequently, procurement decisions that treat in-class benzofuran-2-carboxylates as interchangeable risk selecting a compound whose physicochemical and pharmacological profile is fundamentally misaligned with the intended experimental objective.

Quantitative Differentiation Evidence Guide for Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate


C-5 4-Methoxybenzamido Substitution Produces a LogP Delta of +1.1 Relative to the Unsubstituted Benzofuran-2-Carboxylate Core

The introduction of the 4-methoxybenzamido group at C-5 increases the computed octanol-water partition coefficient (XLogP3-AA) from 2.92 for the unsubstituted ethyl 3-methylbenzofuran-2-carboxylate to 4.0 for the target compound [1]. This represents a logP elevation of approximately 1.1 log units, indicating substantially higher lipophilicity—a parameter that directly influences membrane permeability, plasma protein binding, and pharmacokinetic distribution in biological assays [1].

Lipophilicity Drug-likeness Benzofuran SAR

Molecular Weight Differential of +149 Da vs. the Unsubstituted Benzofuran Core Dictates Physicochemical Handling and Assay Compatibility

The target compound has a molecular weight of 353.4 g/mol, compared with 204.22 g/mol for the unsubstituted core ethyl 3-methylbenzofuran-2-carboxylate [1]. This +149 Da increase substantially alters solubility, DMSO stock preparation concentration limits, and compatibility with permeability assay thresholds such as Lipinski's Rule of Five [1].

Molecular weight Physicochemical properties Benzofuran derivatives

C-5 Benzamide Moiety Introduces Five Hydrogen Bond Acceptors and One Donor vs. Three Acceptors and Zero Donors in the Unsubstituted Core

The 4-methoxybenzamido substituent converts the C-5 position from a hydrogen-only site to a locus bearing the amide NH (donor) and carbonyl O (acceptor) plus the para-methoxy O (acceptor), yielding a total of 5 H-bond acceptors and 1 H-bond donor versus 3 acceptors and 0 donors for ethyl 3-methylbenzofuran-2-carboxylate [1]. This expansion of hydrogen bonding capacity creates opportunities for specific polar interactions with biological targets that are unavailable to unsubstituted or smaller C-5-substituted congeners [2].

Hydrogen bonding Drug-receptor interaction Benzofuran SAR

Benzofuran C-5 Substituent Variation Drives Order-of-Magnitude Differences in Antiproliferative Potency Across Human Cancer Cell Lines

A comprehensive 2023 review covering the anticancer therapeutic potential of benzofuran scaffolds demonstrated that benzofuran derivatives bearing C-5 amide/benzamide substituents exhibit antiproliferative IC50 values spanning from sub-micromolar to >100 µM depending on the precise nature of the C-5 group, against breast (MCF-7, MDA-MB-231), colon (HCT-116), cervical (HeLa), and ovarian (SKOV3) cancer cell lines [1]. The review notes that several C-5-substituted benzofurans displayed inhibitory potency superior to reference anticancer drugs [1]. As a specific reference point within the benzofuran-2-carboxylate subclass, compound 9e (a benzofuran-based carboxylic acid) achieved IC50 = 2.52 ± 0.39 µM against MDA-MB-231 breast cancer cells [2].

Anticancer Structure-activity relationship Benzofuran scaffold

Rotatable Bond Count of 6 Enables Greater Conformational Flexibility Relative to Rigid C-5 Substituents

The target compound possesses 6 rotatable bonds, compared with 3 rotatable bonds for the unsubstituted ethyl 3-methylbenzofuran-2-carboxylate, reflecting the additional conformational degrees of freedom introduced by the 4-methoxybenzamido side chain [1]. The methoxy group at the para position of the benzamide ring adds an additional rotatable bond versus a non-methoxylated benzamide analog, enabling differential conformational sampling of the terminal aromatic ring [1].

Conformational flexibility Molecular recognition Benzofuran derivatives

Absence of Published Direct Biological Activity Data for CAS 923106-99-4 Necessitates Caution in Activity-Based Procurement Decisions

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases as of April 2026 revealed no published in vitro or in vivo biological activity data (IC50, Ki, MIC, EC50, or percent inhibition values) specifically attributed to ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923106-99-4) in any assay system [1]. This is in contrast to several structurally related benzofuran-2-carboxylate derivatives—including compound 9e (IC50 = 2.52 µM against MDA-MB-231) and PI3Kα inhibitors 8, 9, and 11 (IC50 values of 4.1, 7.8, and 20.5 µM, respectively)—for which peer-reviewed quantitative activity data are available [2][3].

Data availability Procurement risk Benzofuran derivative

Research and Industrial Application Scenarios for Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate Based on Structural Evidence


Medicinal Chemistry Hit-Finding and Lead Optimization in Oncology Programs

The C-5 4-methoxybenzamido substitution pattern positions this compound within the high-potency region of benzofuran structure-activity relationships for anticancer activity, as documented in comprehensive reviews of the benzofuran scaffold [1]. With a LogP of 4.0—within the drug-like range (Lipinski recommends LogP ≤5)—and five hydrogen bond acceptors capable of engaging polar binding pockets, this compound is structurally suited as a screening library member for oncology hit-finding campaigns, particularly for targets where benzofuran-based inhibitors have shown precedent (e.g., carbonic anhydrase IX/XII, PI3Kα) [1][2]. Researchers should note that direct biological activity has not been published and must be experimentally determined. The compound's commercial availability at ≥95% purity supports reproducible screening workflows.

Synthetic Intermediate for Diversification via C-5 Amide Functionalization

The C-5 4-methoxybenzamido group serves as a synthetically tractable handle. The ethyl ester at C-2 can be hydrolyzed to the carboxylic acid for further amide coupling, while the methoxy group on the benzamide ring can be demethylated to a phenol for additional derivatization. This provides a versatile platform for constructing focused libraries of benzofuran-2-carboxylate analogs [1]. The compound's well-defined structure (InChIKey: VBFNPQJEUSIDOW-UHFFFAOYSA-N) and availability from multiple suppliers facilitate procurement of consistent-quality starting material for medicinal chemistry campaigns.

Physicochemical Probe and SAR Comparator in Benzofuran Scaffold Optimization

With computed XLogP3-AA of 4.0, molecular weight of 353.4 g/mol, six rotatable bonds, and five hydrogen bond acceptors, this compound provides a well-characterized reference point for systematic structure-property relationship (SPR) studies within the benzofuran-2-carboxylate series [1]. Its properties can be compared against the unsubstituted core (LogP ~2.9, MW 204) and the 5-acetamido analog (CAS 99252-61-6, MW 261) to probe the incremental impact of benzamide bulk, lipophilicity, and hydrogen bonding capacity on assay outcomes [1][2]. This makes it a useful tool compound for academic and industrial medicinal chemistry groups optimizing benzofuran-based lead series.

Computational Chemistry and Molecular Modeling Benchmarking

The combination of a rigid benzofuran core with a flexible 4-methoxybenzamido side chain (6 rotatable bonds) and a well-defined hydrogen bonding pharmacophore (1 NH donor, 2 carbonyl acceptors, 1 methoxy acceptor) makes this compound suitable as a test case for conformational sampling algorithms, docking validation, and pharmacophore model development [1]. Its moderate size and complexity are appropriate for benchmarking computational methods against experimental data, should such data become available. The publicly accessible InChIKey and SMILES string facilitate ready incorporation into computational workflows.

Quote Request

Request a Quote for Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.